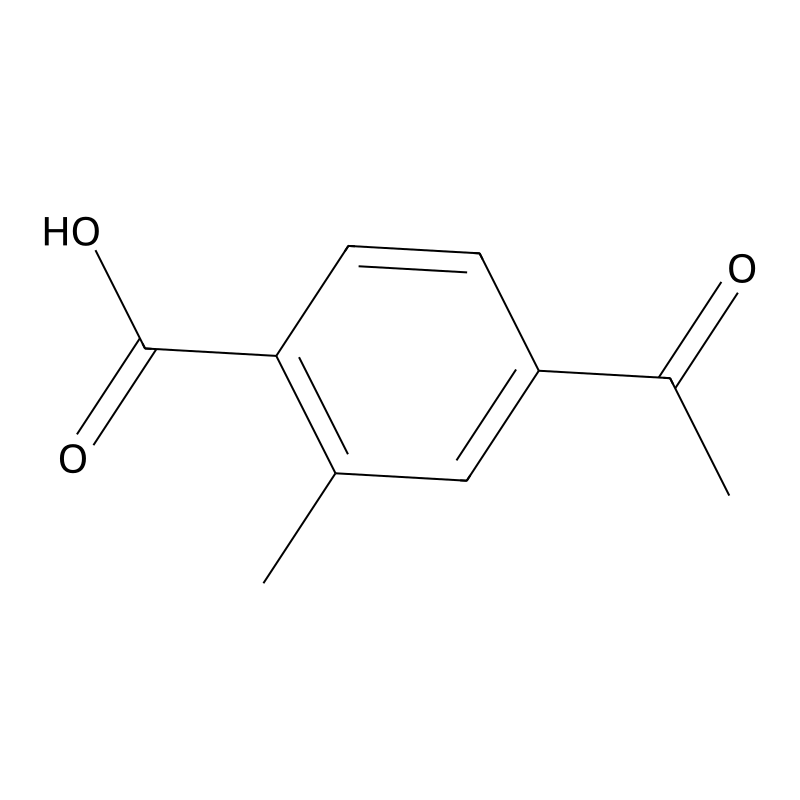

4-Acetyl-2-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Acetyl-2-methylbenzoic acid has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. It is classified as an aromatic carboxylic acid due to its benzene ring structure with an acetyl group and a methyl group attached to it. The compound is recognized for its role as an intermediate in organic synthesis and pharmaceutical development .

- Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield corresponding hydrocarbons.

- Nucleophilic Substitution: The acetyl group can undergo nucleophilic attack, leading to substitution reactions .

Several methods exist for synthesizing 4-acetyl-2-methylbenzoic acid:

- From 3-Methyl-4-cyanoacetophenone: This method involves reacting 3-methyl-4-cyanoacetophenone with trifluoroacetic acid at elevated temperatures (60 °C) for several hours, followed by neutralization and extraction processes .

- From 4-Acetyl-2-methylbenzonitrile: Another synthetic route involves converting 4-acetyl-2-methylbenzonitrile through hydrolysis or other functional group transformations .

- General Organic Synthesis: It can also be synthesized through various organic reactions involving starting materials such as benzene derivatives and acetic anhydride under controlled conditions.

4-Acetyl-2-methylbenzoic acid serves multiple purposes:

- Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients.

- Organic Synthesis: Acts as an intermediate in creating other complex organic molecules.

- Laboratory Research: Employed in various chemical experiments and studies due to its reactivity and functional groups .

Several compounds share structural similarities with 4-acetyl-2-methylbenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetylsalicylic Acid | C₉H₈O₄ | Known as Aspirin; anti-inflammatory properties |

| 2-Methylbenzoic Acid | C₈H₈O₂ | Simpler structure; less functional complexity |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Known as paraben; used as a preservative |

Uniqueness of 4-Acetyl-2-methylbenzoic Acid

4-Acetyl-2-methylbenzoic acid is unique due to its specific combination of acetyl and methyl groups on the benzene ring, which influences its reactivity and biological activity differently than the compounds listed above. Its role as an intermediate in pharmaceutical synthesis further distinguishes it within this category of compounds.

IUPAC Nomenclature and Systematic Identification

The compound 4-acetyl-2-methylbenzoic acid is systematically named according to IUPAC rules as follows:

- The parent structure is benzoic acid (a benzene ring with a carboxylic acid substituent at position 1).

- A methyl group (-CH₃) is attached to position 2.

- An acetyl group (-COCH₃) is located at position 4.

This results in the formal IUPAC name 4-acetyl-2-methylbenzoic acid, with the CAS registry number 55860-35-0 . Its canonical SMILES representation is CC1=C(C=CC(=C1)C(=O)C)C(=O)O, which encodes the spatial arrangement of substituents .

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for 4-acetyl-2-methylbenzoic acid remains unpublished, insights can be inferred from structural analogs. For example:

- The acetyl and methyl groups introduce steric and electronic effects that influence molecular conformation. Studies on 4-methylacetophenone (a related compound) reveal torsional barriers of ~584–588 cm⁻¹ for acetyl methyl rotation, suggesting restricted mobility .

- The carboxylic acid group likely participates in intramolecular hydrogen bonding with the acetyl oxygen, stabilizing a planar conformation .

Potential conformational isomerism arises from:

- Rotational flexibility of the acetyl group around the C–C bond linking it to the aromatic ring.

- Hydrogen-bonding interactions between the carboxylic acid and acetyl groups, which may lock the molecule into specific conformations .

Comparative Analysis with Structural Analogs (4-Acetyl-2-methylbenzamide)

The benzamide derivative, 4-acetyl-2-methylbenzamide (CAS: 1095275-06-1), differs by replacing the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

The substitution of -COOH with -CONH₂ reduces acidity (pKa of benzoic acid: ~3.25 vs. amide: non-acidic) and enhances hydrogen-bonding capacity, affecting crystallization behavior and biological interactions .

XLogP3

GHS Hazard Statements

Pictograms

Irritant